molecular formula C8H8O4 B1304312 3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one CAS No. 57053-18-6

3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one

Cat. No.: B1304312
CAS No.: 57053-18-6
M. Wt: 168.15 g/mol
InChI Key: KLEPYAZHRXGNBY-UHFFFAOYSA-N
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Description

3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Potential Anticancer Applications

  • Cytotoxicity and Anticancer Potential : Compounds including 3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one have shown selective cytotoxicity against human lung and liver cancer cell lines, suggesting potential use in cancer therapy (Mo et al., 2004).

Synthesis and Chemical Reactivity

  • Synthesis and Reactivity : Efficient synthesis methods for derivatives of this compound have been developed, enabling the creation of novel compounds with potential applications in various fields (Hikem-Oukacha et al., 2011).
  • Simple Synthesis Methods : New methods for simple and efficient synthesis of related compounds have been described, contributing to the field of organic chemistry and drug development (Adib et al., 2013).

Antimicrobial Properties

  • Antimicrobial Screening : Certain derivatives of this compound have exhibited good antimicrobial activity, indicating potential use in developing new antimicrobial agents (Mulwad & Hegde, 2009).

Structural Analysis and Novel Compound Synthesis

  • Diastereoselective Synthesis : Research has been conducted on the diastereoselective synthesis of related compounds, providing insights into structural aspects and potential applications in stereochemistry (Abdi et al., 2015).
  • Multicomponent Reaction Studies : Investigations into multicomponent reactions involving this compound have led to the development of new synthetic methods for diverse compounds (Komogortsev et al., 2019).

Seed Germination and Agricultural Applications

  • Seed Germination Stimulant : Compounds structurally related to this compound have been synthesized and identified as seed germination stimulants, highlighting potential applications in agriculture (Nagase et al., 2008), (Flematti et al., 2005).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with antioxidant enzymes, enhancing their activity and contributing to the reduction of oxidative stress in cells. The compound’s hydroxyl group is crucial for these interactions, as it can form hydrogen bonds with the active sites of enzymes, stabilizing their structure and enhancing their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in antioxidant defense, leading to increased production of protective enzymes. Additionally, it can affect cellular metabolism by enhancing the activity of enzymes involved in energy production, thereby increasing the overall metabolic rate of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of pro-oxidant enzymes, which reduces the production of reactive oxygen species (ROS) and prevents oxidative damage to cellular components. The compound can also activate signaling pathways that lead to the expression of antioxidant genes, further enhancing the cell’s defense mechanisms. Additionally, it can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that promote cell survival and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to increased antioxidant enzyme activity and reduced oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve overall cellular function. At high doses, it can have toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, with a specific dosage range providing optimal benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to the detoxification of reactive oxygen species. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the mitochondria, where it enhances the activity of enzymes involved in energy production. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .

Properties

IUPAC Name

3-hydroxy-6-methyl-2,3-dihydrofuro[3,2-c]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-2-6-7(8(10)12-4)5(9)3-11-6/h2,5,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEPYAZHRXGNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(CO2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377558
Record name 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57053-18-6
Record name 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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